molecular formula C6H12Cl2O B12929613 2-Chloro-1-(2-chloroethoxy)butane CAS No. 89026-53-9

2-Chloro-1-(2-chloroethoxy)butane

Cat. No.: B12929613
CAS No.: 89026-53-9
M. Wt: 171.06 g/mol
InChI Key: DTOXYKAMOQYLOG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloroethoxy)butane is an organic compound with the molecular formula C6H12Cl2O. It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within its structure. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloroethoxy)butane typically involves the reaction of 1-chloro-2-butene with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloroethoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2-chloroethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloroethoxy)butane involves its interaction with nucleophiles, leading to the formation of substitution products. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or oxidizing/reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-chloroethoxy)butane is unique due to the presence of two chlorine atoms and an ether linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

Introduction

2-Chloro-1-(2-chloroethoxy)butane, with the chemical formula C6_6H12_{12}Cl2_2O, is a chlorinated ether that has garnered attention in various fields of research, particularly in toxicology and environmental science. Its biological activity is of significant interest due to its potential effects on human health and the environment.

  • Molecular Formula : C6_6H12_{12}Cl2_2O
  • CAS Number : 13197726
  • Molecular Weight : 179.07 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its reactivity as an alkylating agent. Alkylating agents can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, potentially leading to cellular damage or apoptosis. This compound may interfere with cellular processes by modifying nucleic acids, which can result in mutagenic effects.

Acute Toxicity

Studies have shown that exposure to chlorinated compounds like this compound can lead to acute toxicity symptoms including:

  • Respiratory Issues : Inhalation may cause irritation of the respiratory tract.
  • Dermal Effects : Skin contact can lead to irritation or dermatitis.
  • Gastrointestinal Disturbances : Ingestion may result in nausea, vomiting, and diarrhea.

Chronic Toxicity

Long-term exposure has been associated with:

  • Carcinogenic Potential : Some studies suggest a link between alkylating agents and increased cancer risk due to DNA damage.
  • Reproductive and Developmental Effects : Research indicates potential impacts on reproductive health and development in animal models.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. Its chlorinated structure suggests it may resist degradation, leading to bioaccumulation in aquatic organisms.

Case Studies

  • Case Study on Human Exposure :
    A study conducted on workers in chemical manufacturing revealed elevated levels of chlorinated compounds in blood samples, correlating with reported health issues such as respiratory problems and skin irritations. This underscores the importance of monitoring exposure levels in occupational settings.
  • Environmental Assessment :
    An investigation into contaminated sites showed that this compound was detected in groundwater samples at levels exceeding safety thresholds, prompting remediation efforts. The study highlighted the need for stringent regulations regarding the disposal of chlorinated solvents.

Data Tables

PropertyValue
Molecular Weight179.07 g/mol
Boiling Point~150 °C
Melting Point-50 °C
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)3.5

Research Findings

Recent research has focused on the synthesis and reactivity of this compound. Quantum chemical studies have elucidated its mechanism of action as an alkylating agent, providing insights into its potential mutagenic properties.

Summary of Findings

  • Alkylation Mechanism : The compound reacts with nucleophiles in biological systems, leading to DNA modifications.
  • Toxicological Risks : Both acute and chronic exposure poses significant health risks.
  • Environmental Concerns : Its persistence raises alarms about long-term ecological impacts.

Properties

CAS No.

89026-53-9

Molecular Formula

C6H12Cl2O

Molecular Weight

171.06 g/mol

IUPAC Name

2-chloro-1-(2-chloroethoxy)butane

InChI

InChI=1S/C6H12Cl2O/c1-2-6(8)5-9-4-3-7/h6H,2-5H2,1H3

InChI Key

DTOXYKAMOQYLOG-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCCl)Cl

Origin of Product

United States

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